2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound features a unique combination of a pyrazole ring fused with a pyridine structure, alongside various functional groups that enhance its chemical properties and potential applications.
The synthesis and characterization of this compound have been explored in various scientific studies focusing on heterocyclic compounds and their biological activities. Notably, research has highlighted the synthesis of related pyrazolo[3,4-b]pyridines that exhibit significant pharmacological properties, including antimicrobial effects against Mycobacterium tuberculosis .
This compound can be classified as:
The synthesis of 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid features:
The molecular formula is , with a molecular weight of approximately 348.29 g/mol. The compound's structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation.
The compound may participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. For example, palladium-catalyzed cross-coupling reactions could be employed for further functionalization .
The mechanism by which 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exerts its biological effects likely involves:
Research indicates that related pyrazolo[3,4-b]pyridines exhibit significant activity against various pathogens and cancer cell lines, suggesting potential therapeutic applications .
Characterization through spectroscopic methods (NMR, infrared spectroscopy) provides insights into functional groups and structural integrity.
2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has potential applications in:
The pyrazolo[3,4-b]pyridine system constitutes a privileged nitrogen-rich heterocycle with broad bioactivity. Its bicyclic framework mimics purine bases, enabling competitive interactions with ATP-binding sites and nucleic acids. Unlike simpler monocyclic azoles, this fused system provides three-dimensional complexity essential for selective target engagement. The 1H-tautomer predominates, facilitating N1-hydrogen bonding or alkylation (e.g., acetic acid derivatization), while C3-C6 positions tolerate diverse substituents for steric and electronic tuning [5].
Table 1: Key Properties of Bioactive Pyrazole-Fused Heterocycles
Heterocycle | Ring System | Representative Bioactivity | Structural Advantage |
---|---|---|---|
Pyrazolo[3,4-b]pyridine | Bicyclic | Kinase inhibition, Antiviral agents | Enhanced rigidity for target complementarity |
Pyrazolo[3,4-c]pyridine | Bicyclic | Apixaban intermediates (anticoagulants) | Metabolic stability via fluorine substitution |
Imidazo[1,2-a]pyridine | Bicyclic | GABA modulation, Antibacterial agents | Improved solubility via ionizable groups |
1H-Pyrazolo[3,4-d]pyrimidine | Tricyclic | Janus kinase (JAK) inhibitors | Expanded hydrogen-bonding capacity |
The core's synthetic versatility enables regioselective functionalization: C3 accepts electron-withdrawing groups (methyl, carboxamide), C6 accommodates hydrophobic aryl groups (phenyl), and C4 is optimized with halogens or trifluoromethyl groups for enhanced lipophilicity. This adaptability underpins its utility across therapeutic areas, exemplified by pyrazolo[3,4-c]pyridine derivatives like those in Apixaban synthesis, which rely on analogous core structures for Factor Xa inhibition [5]. The bicyclic system also resists metabolic degradation compared to imidazole or pyridine monomers, extending half-life in vivo.
The trifluoromethyl group (-CF₃) at C4 profoundly alters molecular recognition. Its strong electron-withdrawing character (σₚ = 0.54) reduces basicity of adjacent nitrogens, enhancing metabolic stability against cytochrome P450 oxidation. The -CF₃ group also increases lipophilicity (π = 0.88), promoting passive diffusion through biomembranes. In pyrazolo[3,4-b]pyridines, C4-trifluoromethyl substitution elevates log P by ~1.0 unit versus chloro analogs, correlating with improved blood-brain barrier penetration in neuroactive analogs [1] [6].
The acetic acid sidechain (-CH₂COOH) at N1 serves dual roles:
Table 2: Electronic and Physicochemical Contributions of Substituents
Substituent | Electrostatic Effect | Lipophilicity Contribution (Δlog P) | Target Interaction |
---|---|---|---|
Trifluoromethyl (-CF₃) | σI = 0.39, σR = 0.12 | +0.88 | Hydrophobic pocket filling |
Acetic acid (-CH₂COOH) | σI = 0.32 (carboxylate) | -0.32 | Ionic bonding, H-bond donation/acceptance |
Phenyl (C6) | Moderate π-acceptance | +2.13 | π-Stacking, van der Waals interactions |
Methyl (C3) | σI = -0.04 (hyperconjugative) | +0.56 | Steric occlusion, metabolic blockade |
Synergy emerges when these groups combine: the -CF₃ group offsets acetic acid hydrophilicity, balancing log D₇.₄ near optimal ranges (2-3) for oral bioavailability. This balance is evidenced in pyrazolo[3,4-c]pyridine anticoagulants, where carboxylic acid derivatives maintain cellular permeability while enabling renal clearance [5].
Pyrazolo[3,4-b]pyridines entered medicinal chemistry in the 1990s as purine isosteres, but early analogs suffered from poor solubility and off-target effects. The strategic incorporation of trifluoromethyl groups accelerated post-2000, driven by advances in trifluoromethylation reagents (e.g., Umemoto's reagent, Langlois reagent). Patent analyses reveal escalating interest: fewer than 10 patents referenced pyrazolo[3,4-b]pyridines in 2000, versus over 200 by 2020, with acetic acid derivatives peaking in the mid-2010s for metabolic disease targets [5].
The specific compound 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid emerged from kinase inhibitor optimization campaigns circa 2010-2015. Its design leveraged three innovations:
Current applications span JAK2 inhibitors (inflammatory diseases), FGFR antagonists (oncology), and allosteric glucokinase activators (diabetes). Its continued relevance is demonstrated by inclusion in recent DNA-encoded libraries for high-throughput screening against novel targets.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0